麦角新碱马来酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

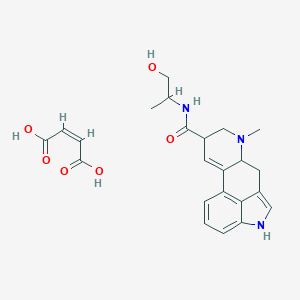

Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid used primarily in the medical field to induce uterine contractions and control postpartum hemorrhage. It is derived from the ergot fungus, which grows on rye and related plants. The compound has a molecular formula of C19H23N3O2·C4H4O4 and a molar mass of 441.48 g/mol .

科学研究应用

Ergonovine maleate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other ergot alkaloids.

Biology: Studied for its effects on smooth muscle contraction and its interaction with various receptors.

Medicine: Primarily used to control postpartum hemorrhage and facilitate uterine contractions.

Industry: Utilized in the production of pharmaceuticals and as a research tool in pharmacological studies.

作用机制

Ergonovine maleate, also known as ergometrine maleate, is a medication primarily used to prevent and control excessive bleeding following childbirth and abortion . Here is a detailed analysis of its mechanism of action:

Target of Action

Ergonovine maleate primarily targets the uterine muscle and vascular smooth muscle . It stimulates alpha-adrenergic and serotonin receptors , thus activating contractions of uterine and vascular smooth muscle .

Mode of Action

Ergonovine maleate directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods are decreased .

Biochemical Pathways

Ergonovine maleate, like other ergot alkaloids, produces arterial vasoconstriction by stimulation of alpha-adrenergic and serotonin receptors and inhibition of endothelial-derived relaxation factor release . This leads to an increase in uterine tone and a decrease in bleeding.

Pharmacokinetics

Following oral administration of ergonovine maleate, its bioavailability is about 60% . This means that about 60% of the drug reaches the systemic circulation unchanged after it is administered orally.

Result of Action

The primary result of ergonovine maleate’s action is the contraction of the uterine wall around bleeding vessels at the placental site, which produces hemostasis . This helps to control and prevent excessive bleeding after childbirth or abortion.

生化分析

Biochemical Properties

Ergonovine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the smooth muscle tissue by stimulating alpha-adrenergic and serotonin receptors . These interactions lead to the contraction of uterine and vascular smooth muscles . Additionally, ergonovine maleate inhibits the release of endothelial-derived relaxation factors, further promoting vasoconstriction . The compound’s interaction with these receptors and inhibition of relaxation factors are crucial for its therapeutic effects in controlling bleeding and inducing uterine contractions .

Cellular Effects

Ergonovine maleate exerts profound effects on various cell types and cellular processes. In uterine smooth muscle cells, it increases the force and frequency of contractions, which is essential for controlling postpartum hemorrhage . The compound also influences cell signaling pathways by stimulating alpha-adrenergic and serotonin receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Furthermore, ergonovine maleate affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction . These cellular effects are vital for the compound’s role in obstetric medicine.

Molecular Mechanism

The molecular mechanism of ergonovine maleate involves its binding to alpha-adrenergic and serotonin receptors on smooth muscle cells . This binding triggers a cascade of intracellular events, including the activation of G-proteins and the release of intracellular calcium . The increased calcium levels lead to the activation of myosin light-chain kinase, which phosphorylates myosin and promotes muscle contraction . Additionally, ergonovine maleate inhibits the release of endothelial-derived relaxation factors, enhancing its vasoconstrictive effects . These molecular interactions are fundamental to the compound’s ability to induce uterine contractions and control bleeding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ergonovine maleate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and exerts its effects within minutes of administration . Its action persists maximally for about one hour and gradually lessens over several hours . Ergonovine maleate is metabolized and eliminated relatively quickly, primarily through the liver and bile . Long-term studies have shown that prolonged use of ergonovine maleate can lead to adverse effects such as gangrene and other severe complications . These temporal effects are crucial for understanding the compound’s pharmacokinetics and safety profile.

Dosage Effects in Animal Models

The effects of ergonovine maleate vary with different dosages in animal models. In cows and mares, doses of up to 5 mg per animal are administered intravenously or intramuscularly to control postpartum uterine hemorrhage . In smaller animals such as ewes, goats, and sows, doses range from 0.5 to 1 mg per animal . Higher doses of ergonovine maleate can lead to toxic effects, including severe vasoconstriction and tissue necrosis . These dosage-dependent effects highlight the importance of careful dosing and monitoring in both veterinary and human medicine.

Metabolic Pathways

Ergonovine maleate is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which are then excreted through the bile . The metabolic pathways of ergonovine maleate are essential for its clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

Ergonovine maleate is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed after oral or intramuscular administration and is distributed to target tissues such as the uterus and blood vessels . It interacts with transporters and binding proteins that facilitate its localization and accumulation in these tissues . The transport and distribution of ergonovine maleate are critical for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of ergonovine maleate is primarily within the smooth muscle cells of the uterus and blood vessels . The compound’s activity is directed by its binding to alpha-adrenergic and serotonin receptors on the cell membrane . These interactions lead to the activation of intracellular signaling pathways that promote muscle contraction . The subcellular localization of ergonovine maleate is essential for its function in inducing uterine contractions and controlling bleeding .

准备方法

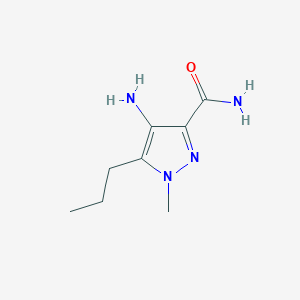

Synthetic Routes and Reaction Conditions

Ergonovine maleate can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by its reduction and subsequent reaction with maleic acid to form ergonovine maleate .

Industrial Production Methods

Industrial production of ergonovine maleate involves the cultivation of the ergot fungus under controlled conditions to produce lysergic acid. The lysergic acid is then chemically converted to ergonovine maleate through a series of reactions, including amide formation and reduction .

化学反应分析

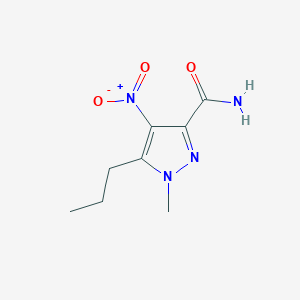

Types of Reactions

Ergonovine maleate undergoes various chemical reactions, including:

Oxidation: Ergonovine maleate can be oxidized to form lysergic acid derivatives.

Reduction: The compound can be reduced to form dihydroergonovine.

Substitution: Ergonovine maleate can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products Formed

Oxidation: Lysergic acid derivatives.

Reduction: Dihydroergonovine.

Substitution: Various ergonovine derivatives.

相似化合物的比较

Similar Compounds

Ergotamine: Another ergot alkaloid used to treat migraines and postpartum hemorrhage.

Methylergonovine: A derivative of ergonovine used for similar medical applications.

Lysergic Acid Diethylamide (LSD): A potent hallucinogen derived from lysergic acid.

Uniqueness

Ergonovine maleate is unique in its specific application for controlling postpartum hemorrhage and its ability to induce uterine contractions effectively. Unlike ergotamine, which is primarily used for migraines, ergonovine maleate’s primary use is in obstetrics .

属性

CAS 编号 |

129-51-1 |

|---|---|

分子式 |

C23H27N3O6 |

分子量 |

441.5 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

YREISLCRUMOYAY-BTJKTKAUSA-N |

SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

129-51-1 |

Pictograms |

Acute Toxic |

同义词 |

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)